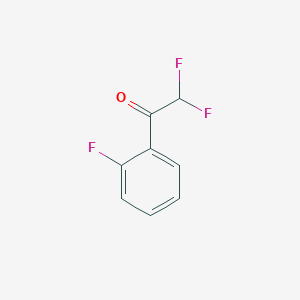
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol . It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with three fluorine atoms on the ethanone group.
Ethanone, 1-(2,4-difluorophenyl)-: Similar structure but with two fluorine atoms on the phenyl ring.
Ethanone, 1-(2,6-difluorophenyl)-: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H5F3O |
|---|---|
Molekulargewicht |
174.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
InChI-Schlüssel |
ROMXIJKGAUMYOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
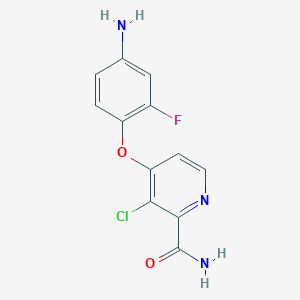
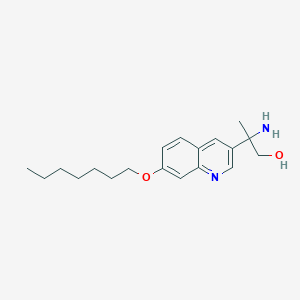

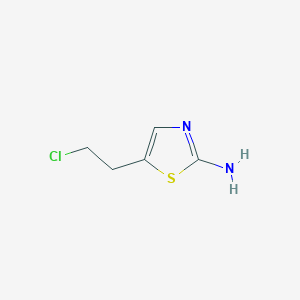
![4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate](/img/structure/B8772386.png)
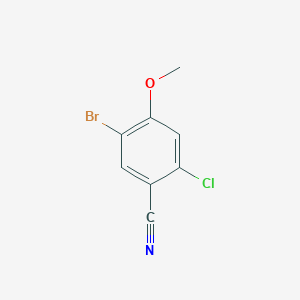
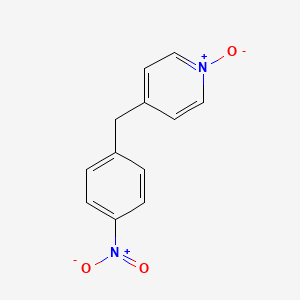
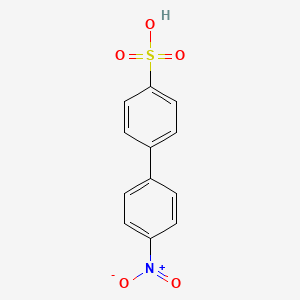
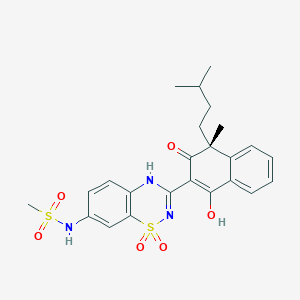

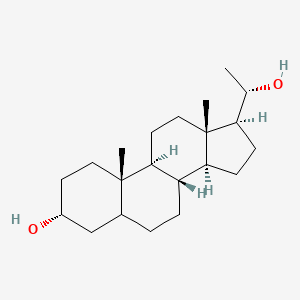
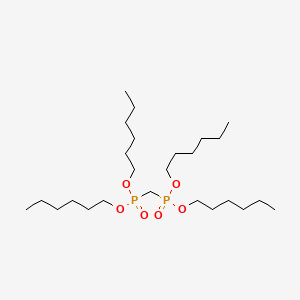

![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)
